molecular formula C12H12BrNO B6258639 6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidin]-5'-one CAS No. 1784817-84-0

6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidin]-5'-one

Cat. No.: B6258639
CAS No.: 1784817-84-0
M. Wt: 266.1
InChI Key:
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Description

6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a bromine atom at the 6th position and a pyrrolidinone moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one typically involves the following steps:

    Starting Materials: The synthesis begins with indene and pyrrolidinone as the primary starting materials.

    Bromination: The indene is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The brominated indene undergoes a spirocyclization reaction with pyrrolidinone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the spiro compound.

Industrial Production Methods

In an industrial setting, the production of 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one
  • 6-fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one
  • 6-iodo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one

Uniqueness

6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1784817-84-0

Molecular Formula

C12H12BrNO

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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